molecular formula C9H17NO B2869525 1-(Piperidin-4-yl)cyclobutan-1-ol CAS No. 1895467-61-4

1-(Piperidin-4-yl)cyclobutan-1-ol

Cat. No.: B2869525
CAS No.: 1895467-61-4
M. Wt: 155.241
InChI Key: WYJMQMMMJPHQFA-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₇NO It is a cyclobutanol derivative with a piperidine ring attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-4-yl)cyclobutan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(Piperidin-4-yl)cyclobutan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but without the cyclobutane ring.

    Cyclobutanol: A cyclobutane derivative with a hydroxyl group but without the piperidine ring.

Uniqueness

1-(Piperidin-4-yl)cyclobutan-1-ol is unique due to the presence of both the piperidine and cyclobutane rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-piperidin-4-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJMQMMMJPHQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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